molecular formula C15H16FN3O3 B2356695 4-(3-fluorophenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 958703-79-2

4-(3-fluorophenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2356695
CAS No.: 958703-79-2
M. Wt: 305.309
InChI Key: VZBNIRLYWMYWLI-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrolo[3,4-d]pyrimidine . It is similar to Ezetimibe, which has an empirical formula of C24H21F2NO3 and a molecular weight of 409.43 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of small molecular compounds with a core structure of tetrahydropyrido[4,3-d]pyrimidine-2,4-dione were designed and synthesized based on the pharmacophore of ONC201 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrrolo[3,4-d]pyrimidine core, a fluorophenyl group, and a hydroxypropyl group .

Scientific Research Applications

Inhibitory Activity

A key application of this compound is its inhibitory activity towards human neutrophil elastase, which is significant in the treatment of diseases involving HNE activity. This application is highlighted in pulmonary contexts, where the compound may be applied topically through inhalation. This was demonstrated in a study where various compounds were tested for their inhibitory activity towards HNE using fluorescent peptide substrate assays (Expert Opinion on Therapeutic Patents, 2009).

Structural Characteristics

The crystal structure of related compounds has been investigated, showing the formation of centrosymmetric dimers via intermolecular N-H···O hydrogen bonds. These studies provide valuable insights into the molecular arrangement and potential interaction mechanisms of these compounds (Zeitschrift für Naturforschung B, 2000).

Luminescent Properties

Another significant application is in the area of luminescent polymers. Research has shown that polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units exhibit strong fluorescence, which is useful in the development of materials with unique optical properties (Macromolecules, 2008).

Anti-Inflammatory and Analgesic Potential

Compounds with a similar pyrimidine structure have been synthesized and screened for their analgesic and anti-inflammatory activities. This highlights the potential of such compounds in the development of new therapeutic agents (Asian Journal of Pharmaceutical and Clinical Research, 2019).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, compounds with a core structure of tetrahydropyrido[4,3-d]pyrimidine-2,4-dione can inhibit the phosphorylation of AKT and ERK, induce the dephosphorylation of Foxo3a, and promote the expression of TRAIL and the enhancement of activating transcription factor 4 (ATF4) in PC-3 cells .

Properties

IUPAC Name

4-(3-fluorophenyl)-6-(3-hydroxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3/c16-10-4-1-3-9(7-10)13-12-11(17-15(22)18-13)8-19(14(12)21)5-2-6-20/h1,3-4,7,13,20H,2,5-6,8H2,(H2,17,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBNIRLYWMYWLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC(=CC=C3)F)C(=O)N1CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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